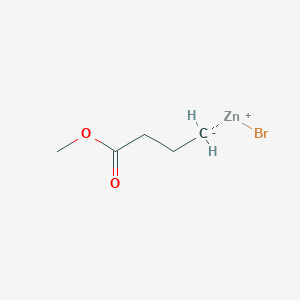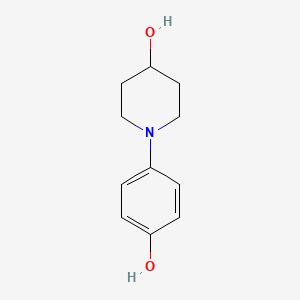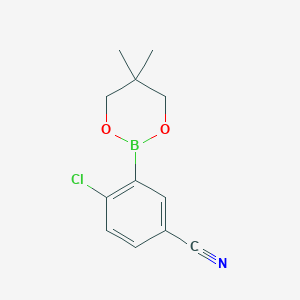
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester, also known as TFPCAME, is a highly versatile compound with a wide range of applications in research, including drug design, molecular biology, and biochemistry. It has been studied extensively and is used in a variety of laboratory experiments, due to its unique properties. This article will provide an overview of TFPCAME, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester acts as an inhibitor of certain enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, preventing it from carrying out its normal function. N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester also binds to other proteins, such as receptors and ion channels, and can be used to study the effects of small molecules on these proteins.
Biochemical and Physiological Effects
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes and other proteins, as well as modulate the activity of ion channels. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has several advantages for use in laboratory experiments. It is highly stable, has a low toxicity, and is relatively inexpensive. Additionally, it can be easily synthesized and is widely available. However, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester also has some limitations. It is not very soluble in water, has a low solubility in organic solvents, and can be difficult to handle.
Direcciones Futuras
The use of N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester in research is expected to continue to grow in the future. Potential future applications include its use in the development of new drugs and therapies, as well as in the study of enzyme and protein function. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester may be used to study the effects of small molecules on cellular processes, such as cell proliferation and differentiation. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester may be used to study the effects of hormones, neurotransmitters, and other biochemical substances on the body. Finally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester may be used to study the effects of environmental toxins and pollutants on the body.
Métodos De Síntesis
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is synthesized via a Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound. N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is formed from the reaction of trifluoromethoxybenzene with methylmagnesium bromide. The reaction is generally conducted in anhydrous ether at 0-5°C and can be completed in a few hours.
Aplicaciones Científicas De Investigación
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is widely used in scientific research, particularly in the fields of drug design and molecular biology. It is used to study the effects of small molecules on biological systems, as well as to develop new drugs and therapies. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is used to study the effects of enzymes, hormones, and other biochemical substances on the body.
Propiedades
IUPAC Name |
methyl N-[2-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-4-2-3-5-7(6)16-9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWZUXHIIJJWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)







